REACTION_CXSMILES
|
[OH-:1].[Na+].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[OH2:13].[C:14](Cl)(=[O:24])[C:15]1[CH:23]=[CH:22][CH:21]=[C:17]([C:18](Cl)=[O:19])[CH:16]=1>C(Cl)Cl>[C:8]([C:7]1[CH:11]=[CH:12][C:4]([O:3][C:14](=[O:24])[C:15]2[CH:23]=[CH:22][CH:21]=[C:17]([C:18]([O:1][C:4]3[CH:12]=[CH:11][C:7]([C:8]([OH:9])=[O:13])=[CH:6][CH:5]=3)=[O:19])[CH:16]=2)=[CH:5][CH:6]=1)([OH:10])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
179.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
289.8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
203 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 10 liter three-necked Morton flask equipped with nitrogen inlet and outlet
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Type
|
CUSTOM
|
Details
|
thermometer, condenser and mechanical stirrer, were placed
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Type
|
FILTRATION
|
Details
|
the solid disodium salt of the product was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered
|
Type
|
WASH
|
Details
|
washed three times with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with hot methanol, and then dried at 100° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)OC(C1=CC(C(=O)OC2=CC=C(C=C2)C(=O)O)=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |